molecular formula C11H16N2O5 B063026 Methyl 2-((tert-butoxycarbonylamino)methyl)oxazole-4-carboxylate CAS No. 182120-89-4

Methyl 2-((tert-butoxycarbonylamino)methyl)oxazole-4-carboxylate

Cat. No. B063026
M. Wt: 256.25 g/mol
InChI Key: LBMUDSGZSJTLCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-((tert-butoxycarbonylamino)methyl)oxazole-4-carboxylate is a chemical compound used in scientific research for its potential therapeutic properties. It is a derivative of oxazole and has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of Methyl 2-((tert-butoxycarbonylamino)methyl)oxazole-4-carboxylate is not fully understood. However, it is believed to inhibit the activity of enzymes involved in various diseases. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

Methyl 2-((tert-butoxycarbonylamino)methyl)oxazole-4-carboxylate has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in cancer and inflammation. It has also been found to induce apoptosis in cancer cells. However, further research is needed to fully understand its effects.

Advantages And Limitations For Lab Experiments

Methyl 2-((tert-butoxycarbonylamino)methyl)oxazole-4-carboxylate has advantages and limitations for lab experiments. One advantage is its potential as an anticancer and anti-inflammatory agent. However, its mechanism of action is not fully understood and further research is needed to fully understand its effects. Additionally, its synthesis method can be complex and may require specialized equipment.

Future Directions

There are many future directions for the use of Methyl 2-((tert-butoxycarbonylamino)methyl)oxazole-4-carboxylate. Further research is needed to fully understand its mechanism of action and potential therapeutic properties. It has potential as an anticancer and anti-inflammatory agent, and further research is needed to explore these properties. Additionally, its effects on other diseases and conditions should be explored. The synthesis method can also be optimized for greater efficiency and yield.

Synthesis Methods

Methyl 2-((tert-butoxycarbonylamino)methyl)oxazole-4-carboxylate can be synthesized using various methods. One method involves the reaction of 2-aminomethyl-4-nitrophenol with tert-butyl carbamate, followed by cyclization with oxalyl chloride. Another method involves the reaction of 2-((tert-butoxycarbonylamino)methyl)oxazole-4-carboxylic acid with methanol and thionyl chloride.

Scientific Research Applications

Methyl 2-((tert-butoxycarbonylamino)methyl)oxazole-4-carboxylate has been studied for its potential therapeutic properties. It has been found to inhibit the growth of cancer cells and has potential as an anticancer agent. It has also been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the activity of enzymes involved in various diseases.

properties

CAS RN

182120-89-4

Product Name

Methyl 2-((tert-butoxycarbonylamino)methyl)oxazole-4-carboxylate

Molecular Formula

C11H16N2O5

Molecular Weight

256.25 g/mol

IUPAC Name

methyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C11H16N2O5/c1-11(2,3)18-10(15)12-5-8-13-7(6-17-8)9(14)16-4/h6H,5H2,1-4H3,(H,12,15)

InChI Key

LBMUDSGZSJTLCL-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC1=NC(=CO1)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=CO1)C(=O)OC

Origin of Product

United States

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